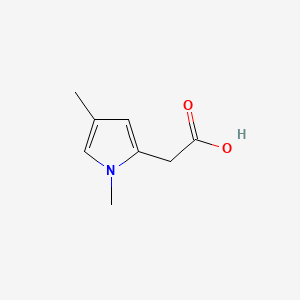

1,4-Dimethyl-1H-pyrrole-2-acetic acid

描述

Significance of Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry Research

The pyrrole nucleus is a fundamental building block in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. scispace.comrsc.org Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary significance and its versatile role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with a diverse range of biological targets. scispace.com

Pyrrole derivatives have been shown to possess a remarkable array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. rsc.org This has driven extensive research into the synthesis and modification of the pyrrole ring to develop novel therapeutic agents. The structural versatility of the pyrrole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity and pharmacokinetic profiles.

Structural Classification and Research Context of 1,4-Dimethyl-1H-pyrrole-2-acetic acid

This compound can be structurally classified as a disubstituted N-methylpyrrole derivative. The key structural features are:

A central five-membered pyrrole ring.

A methyl group attached to the nitrogen atom at position 1 (N-methylation).

A methyl group at position 4 of the pyrrole ring.

An acetic acid moiety attached to position 2 of the pyrrole ring.

The N-methylation distinguishes it from pyrroles with a free N-H group, which can influence its hydrogen bonding capabilities and metabolic stability. The substitution pattern, with groups at the 1, 2, and 4 positions, is a common feature in many synthetically prepared pyrrole derivatives.

The research context for this compound lies at the intersection of several areas of interest. The pyrrole-2-acetic acid substructure is a known pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org Therefore, synthetic efforts towards new derivatives of this class are often motivated by the search for new anti-inflammatory agents with improved efficacy or reduced side effects. The additional methyl groups on the pyrrole ring can be expected to modulate the lipophilicity and steric bulk of the molecule, which in turn can affect its interaction with biological targets.

While specific research data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied pyrrole derivatives places it within the broader investigation of this important class of heterocyclic compounds.

Historical Perspective and Relevant Precursors in Pyrrole Chemistry Research

The chemistry of pyrroles has a rich history dating back to the 19th century. The initial discovery and isolation of pyrrole itself laid the groundwork for understanding its structure and reactivity. organic-chemistry.org Over the decades, numerous synthetic methods have been developed to construct the pyrrole ring, many of which remain fundamental in modern organic synthesis.

Two of the most classical and widely used methods for pyrrole synthesis are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.

The Paal-Knorr Synthesis: First reported in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. acs.orgchemicalbook.comresearchgate.net This reaction is highly versatile and allows for the preparation of a wide range of substituted pyrroles. For the synthesis of N-substituted pyrroles like this compound, a primary amine would be used as the nitrogen source. acs.org

The Hantzsch Pyrrole Synthesis: Developed by Arthur Hantzsch, this reaction involves the condensation of a β-ketoester with an α-haloketone and ammonia or a primary amine. scispace.comrsc.orgcdnsciencepub.com This multicomponent reaction provides a direct route to highly substituted pyrroles and has been adapted for various applications, including solid-phase synthesis. researchgate.net

The synthesis of pyrrole-2-acetic acid derivatives often involves multi-step sequences. A common strategy is the introduction of a two-carbon chain at the 2-position of a pre-formed pyrrole ring. This can be achieved through various methods, including the Friedel-Crafts acylation followed by reduction, or through the use of reagents like ethyl diazoacetate. chemicalbook.com

The precursors for a hypothetical synthesis of this compound would likely involve a suitably substituted 1,4-dicarbonyl compound or a combination of a β-ketoester and an α-haloketone, along with methylamine (B109427) to introduce the N-methyl group. The acetic acid side chain could be introduced before or after the formation of the pyrrole ring.

Structure

3D Structure

属性

IUPAC Name |

2-(1,4-dimethylpyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-7(4-8(10)11)9(2)5-6/h3,5H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBSWKLEBNIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000650 | |

| Record name | (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79673-54-4 | |

| Record name | 1,4-Dimethyl-1H-pyrrole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79673-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079673544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1H-pyrrole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Dimethyl 1h Pyrrole 2 Acetic Acid and Its Analogues

Established Synthetic Routes for Pyrrole-2-acetic Acid Derivatives

The synthesis of the pyrrole (B145914) core, a fundamental component of 1,4-Dimethyl-1H-pyrrole-2-acetic acid, has been extensively studied. Traditional methods often rely on the construction of the heterocyclic ring from acyclic precursors through various condensation strategies.

Condensation Reactions in Pyrrole Ring Formation

The formation of the pyrrole ring is frequently achieved through condensation reactions where two or more molecules combine with the elimination of a small molecule, such as water or an alcohol. Besides the widely used Paal-Knorr synthesis, other notable methods include the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis. wikipedia.orgresearchgate.net The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). wikipedia.org The Hantzsch synthesis, while also prominent, typically involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. researchgate.net These methods provide versatile pathways to variously substituted pyrroles, which can then be further functionalized to yield pyrrole-2-acetic acid derivatives. For instance, a pyrrole ester formed via these routes can be hydrolyzed to the corresponding carboxylic acid.

Paal-Knorr Condensation and its Variants in Pyrrole Synthesis

The Paal-Knorr synthesis is one of the most direct and widely employed methods for preparing pyrroles. rgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org The use of a primary amine, such as methylamine (B109427), results in the formation of an N-substituted pyrrole, which is a key structural feature of this compound.

Several modifications to the classical Paal-Knorr conditions have been developed to improve yields and broaden the reaction's scope. researchgate.net These variants often employ different catalysts or reaction media to facilitate the condensation under milder conditions. researchgate.netrgmcet.edu.in For example, the synthesis of [4-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]-ACETIC ACID, an analogue of the target compound, is achieved by reacting 4-aminophenylacetic acid with 2,5-hexanedione (B30556) in the presence of acetic acid. chemicalbook.com This demonstrates how the acetic acid side chain can be incorporated into the final molecule from the start of the synthesis.

A notable variant utilizes 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds. These precursors react efficiently with primary amines to form substituted pyrrole carboxylic acid derivatives under sustainable conditions, such as neat (solvent-free) heating or in basic water-methanol solutions at room temperature. polimi.it

Table 1: Examples of Paal-Knorr Synthesis Variants

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| 1,4-Dicarbonyl Compound + Primary Amine | Acetic Acid | N-Substituted Pyrrole | organic-chemistry.org |

| 2,5-Hexanedione + 4-Aminophenylacetic Acid | Acetic Acid, Benzene, Heat | Pyrrole Acetic Acid Analogue | chemicalbook.com |

| 3-Hydroxy-2-pyrone + Primary Amine | Neat (50-75 °C) or Basic H₂O/MeOH (RT) | N-Substituted Pyrrole Carboxylic Acid | polimi.it |

| 1,4-Diketone + Ammonium Acetate | Infrared Heating, Solid State | N-Unsubstituted Pyrrole | rgmcet.edu.in |

One-Pot Synthetic Approaches to Pyrrole-2-acetic Acid Derivatives

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for pyrrole derivatives. A highly efficient two-step, one-pot process starts with the acid-catalyzed ring-opening of 2,5-dimethylfuran (B142691) to produce 2,5-hexanedione. nih.gov This intermediate is then directly reacted with a primary amine in a Paal-Knorr condensation to yield the corresponding N-substituted 2,5-dimethylpyrrole, with water as the only byproduct. nih.gov

Another strategy involves the reaction of β-nitroacrylates with pyrroles to synthesize pyrrole-2-acetic acid derivatives under heterogeneous conditions. nih.gov This two-step approach involves an initial one-pot Friedel–Crafts-elimination process. nih.gov Furthermore, multicomponent reactions, such as the synthesis of 1,2,4,5-tetraarylimidazoles using molecular iodine as a catalyst, showcase the potential of one-pot strategies for complex heterocycle synthesis, which can be adapted for pyrrole systems. researchgate.net

Advanced Catalytic Systems in this compound Synthesis Research

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues has benefited from developments in metal-catalysis, organocatalysis, and biocatalysis.

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysts are powerful tools for constructing and functionalizing heterocyclic rings. Various metals have been employed to catalyze the synthesis of pyrroles through different mechanistic pathways.

Iron(III) chloride has been used as an economical and practical catalyst in the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Rhodium and Zinc catalysts, such as Rh₂(O₂CC₃F₇)₄ and ZnI₂, effectively catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. nih.govorganic-chemistry.org

Gold catalysts can promote a cascade reaction involving the addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization to furnish multisubstituted pyrroles. researchgate.net

Silver catalysts are effective in formal [3+2] cycloaddition reactions between cyclopropanols and imines to produce a wide array of polysubstituted pyrroles. researchgate.net

Cobalt pincer complexes have been developed for the acceptorless dehydrogenative coupling of 1,4-substituted butanediols and primary amines to generate 1,2,5-substituted pyrroles, with water and hydrogen gas as the only byproducts.

The synthesis of a major metabolite of the drug Zomepirac (B1201015), 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, provides a relevant example. The synthesis starts from the corresponding ethyl ester of Zomepirac, ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate, and utilizes selenium dioxide, a metal oxide, to oxidize the 4-methyl group. nih.govacs.org This highlights the use of metal-based reagents for the specific functionalization of a pre-formed pyrrole ring.

Table 2: Metal Catalysts in Pyrrole Synthesis

| Metal Catalyst | Reaction Type | Product | Reference |

| Iron(III) chloride | Paal-Knorr Condensation | N-Substituted Pyrroles | organic-chemistry.org |

| Zinc Iodide (ZnI₂) | Cyclization of Dienyl Azides | Substituted Pyrroles | nih.govorganic-chemistry.org |

| Rhodium Perfluorobutyrate | Cyclization of Dienyl Azides | Substituted Pyrroles | nih.govorganic-chemistry.org |

| Cobalt Pincer Complex | Dehydrogenative Coupling | 1,2,5-Substituted Pyrroles | |

| Silver(I) | [3+2] Cycloaddition | Polysubstituted Pyrroles | researchgate.net |

| Gold(I) | Cascade Annulation | Substituted Pyrroles | researchgate.net |

Organocatalysis and Biocatalysis in Pyrrole Derivatization

In a move towards greener and more sustainable chemistry, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has provided new, efficient, and environmentally friendly methods for pyrrole synthesis. For example, the amino acid L-proline has been shown to catalyze the Paal-Knorr synthesis of highly substituted pyrroles. This approach avoids the use of potentially toxic metal catalysts and often proceeds under mild conditions.

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and efficiency. The Knorr-pyrrole synthesis has been adapted into a biocatalytic "amine borrowing" methodology. In this system, a transaminase enzyme shuttles an amine group from a stable donor molecule (a β-amino ester) to an acceptor (an α-diketone). This in-situ generation of the reactive α-aminoketone precursor, which then spontaneously condenses to form the pyrrole ring, demonstrates a highly atom-economical and innovative approach to pyrrole synthesis.

Acid-Mediated and Green Chemistry Approaches in Pyrrole Synthesis

The synthesis of the pyrrole ring, the core scaffold of this compound, can be achieved through various methods, with a growing emphasis on environmentally benign and efficient processes. Traditional acid-mediated syntheses, such as the Paal-Knorr reaction, remain fundamental. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst. youtube.com

In recent years, green chemistry principles have been integrated into pyrrole synthesis to minimize hazardous waste and improve energy efficiency. drugfuture.com These approaches focus on alternative energy sources, greener solvents, and recyclable catalysts.

Key Green Methodologies:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. drugfuture.commasterorganicchemistry.com For instance, the Clauson-Kaas pyrrole synthesis has been effectively performed under microwave irradiation using an acidic ionic liquid as the catalyst. masterorganicchemistry.com

Solvent-Free and Aqueous Conditions: Replacing volatile organic solvents with water or conducting reactions under solvent-free conditions is a cornerstone of green synthesis. The Paal-Knorr reaction, for example, can be efficiently carried out in water using a catalytic amount of iron(III) chloride, offering a mild and economical route to N-substituted pyrroles. sigmaaldrich.com

Use of Bio-based and Solid Acid Catalysts: Traditional mineral acids can be replaced with more environmentally friendly alternatives. Bio-sourced organic acids like citric acid, tartaric acid, and lactic acid have been successfully employed as catalysts, sometimes in conjunction with mechanochemical methods like ball milling. masterorganicchemistry.comnih.gov Lactic acid, being less volatile and more easily recycled than acetic acid, has been shown to improve pyrrole yields as the product is less soluble in this medium. masterorganicchemistry.com Solid acid catalysts, such as xanthan sulfuric acid or acidic resins, offer advantages like easy separation and recyclability, enabling solvent-free reactions at room temperature. nih.gov

| Method | Catalyst/Medium | Key Advantages | Reference(s) |

| Paal-Knorr Reaction | Iron(III) chloride / Water | Mild conditions, good to excellent yields, environmentally friendly solvent. | sigmaaldrich.com |

| Mechanochemical Synthesis | Citric Acid / Ball Milling | Solvent-free, uses non-toxic, biomass-derived catalyst. | nih.gov |

| Ultrasound-Assisted Synthesis | Lactic Acid / Zinc Dust | Increased reaction rate, avoids high temperatures, improved yields. | masterorganicchemistry.com |

| Solid Acid Catalysis | Acidic Resin | Solvent-free, catalyst is recyclable, simple procedure. | nih.gov |

Functional Group Transformations and Derivatization Strategies of this compound

Once the this compound scaffold is obtained, it can be further modified to create a diverse range of derivatives. These transformations typically target the carboxylic acid moiety or the pyrrole ring itself.

The carboxylic acid group of this compound is a versatile handle for derivatization through esterification and amidation.

Esterification: Esters are commonly prepared for reasons ranging from use as protecting groups to modifying the pharmacokinetic properties of the parent acid.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., using H₂SO₄ or HCl as a catalyst). The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water formed. youtube.com

Alkylation of Carboxylate Salts: An alternative route involves converting the carboxylic acid to its corresponding carboxylate salt using a base (e.g., potassium hydroxide). This salt can then be reacted with an alkyl halide, such as ethyl bromide, in a suitable solvent like dimethylformamide (DMF) to yield the ester. nih.gov This method was employed in the preparation of ethyl 1,4-dimethylpyrrole-2-acetate from a related pyrrole diacid precursor. nih.gov

Amidation: The formation of amides is a crucial transformation for creating compounds with diverse biological activities.

Via Acid Chlorides: A common and effective method involves first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the amide bond. acs.org

Using Coupling Reagents: To avoid the harsh conditions of acid chloride formation, various coupling reagents can be used to directly facilitate amide bond formation between the carboxylic acid and an amine. A widely used combination is dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which promotes the reaction under mild, room temperature conditions.

| Transformation | Reagents | Reaction Type | Reference(s) |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | youtube.com |

| Esterification | 1. Base (e.g., KOH) 2. Alkyl Halide (e.g., EtBr) | Nucleophilic Substitution | nih.gov |

| Amidation | 1. SOCl₂ 2. Amine | Acyl Substitution | acs.org |

| Amidation | Amine, DCC, DMAP | Coupling Reaction |

Electrophilic aromatic substitution is the primary pathway for functionalizing the pyrrole ring. The reactivity and orientation of substitution are dictated by the existing substituents on the this compound ring. The pyrrole nucleus is inherently electron-rich and more reactive than benzene. drugfuture.com The N-methyl group and the C4-methyl group are both electron-donating, further activating the ring towards electrophilic attack.

The available positions for substitution are C3 and C5. Due to the greater ability to stabilize the positive charge of the reaction intermediate (the sigma complex), electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). drugfuture.com Since the C2 position is already substituted with the acetic acid side chain, further electrophilic substitution is directed predominantly to the C5 position.

A prime example of this regioselectivity is the Friedel-Crafts acylation , a key step in the synthesis of the non-steroidal anti-inflammatory drug Zomepirac. drugfuture.comnih.gov

Friedel-Crafts Acylation: In this reaction, an acyl group is introduced onto the aromatic ring. To synthesize Zomepirac, the ethyl ester of this compound is acylated at the C5 position with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich pyrrole ring at the C5 position. masterorganicchemistry.com

| Reaction | Reagents | Position of Substitution | Product Example | Reference(s) |

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride, AlCl₃ | C5 | 5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid (Zomepirac) | drugfuture.comsigmaaldrich.comnih.gov |

The synthesis of complex molecules often requires a multi-step sequence, combining several of the transformations described above. The synthesis of Zomepirac and its metabolites serves as an excellent case study. drugfuture.comnih.gov

A plausible synthetic route to a complex derivative, such as the major oxidative metabolite of Zomepirac, illustrates the strategic application of these reactions. nih.gov

Illustrative Synthetic Sequence (based on Zomepirac metabolite synthesis):

Esterification: this compound is first protected as its ethyl ester, yielding ethyl 1,4-dimethyl-1H-pyrrole-2-acetate.

Regioselective Friedel-Crafts Acylation: The ester is then acylated with 4-chlorobenzoyl chloride and AlCl₃ to introduce the benzoyl group at the C5 position, forming ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate (the ethyl ester of Zomepirac). nih.gov

Side-Chain Oxidation: The C4-methyl group can be selectively oxidized. For example, using selenium dioxide (SeO₂) can convert the methyl group to an aldehyde. nih.gov

Further Functionalization: The newly introduced functional group can be further modified. For instance, the C4-aldehyde could be reduced to a hydroxymethyl group.

Deprotection (Saponification): Finally, the ethyl ester is hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide, to yield the final complex derivative. nih.gov

This sequence highlights how the strategic combination of protection, regioselective functionalization, and subsequent modifications allows for the construction of highly complex molecules based on the this compound scaffold.

Exploration of Biological Activities and Underlying Mechanisms of 1,4 Dimethyl 1h Pyrrole 2 Acetic Acid Derivatives

Anti-inflammatory Action and Cyclooxygenase Inhibition Research

Derivatives of the pyrrole-acetic acid scaffold are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. scirp.org The COX enzymes, with their COX-1 and COX-2 isoforms, are central to the inflammatory cascade by converting arachidonic acid into prostaglandins. nih.govacs.org Non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac, which are based on the pyrrole (B145914) structure, function as nonselective inhibitors of both COX-1 and COX-2. scirp.orgnih.gov

Research has focused on designing novel pyrrole derivatives to achieve more selective and potent inhibition. Studies on N-pyrrole carboxylic acid derivatives revealed that compounds featuring an acetic acid group at position 1 demonstrated significant activity against both COX-1 and COX-2. nih.govacs.org For instance, compounds 4g, 4h, 4k, and 4l showed high inhibitory activity, with IC50 values indicating greater potency compared to the reference drug celecoxib. nih.gov The strategic modification of the pyrrole core can yield compounds with enhanced selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with COX-1 inhibition. unina.it A study on pyrrole derivatives with small appendage fragments found that a nitrile derivative (3b) was 38.8-fold more selective towards COX-2 than COX-1. unina.it Other research has identified that 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, further contributing to their anti-inflammatory profile. mdpi.com

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrrole Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| 1c | COX-1 | 0.92 | 4.8 | unina.it |

| COX-2 | 0.19 | unina.it | ||

| 2c | COX-1 | >10 | 9.3 | unina.it |

| COX-2 | 1.07 | unina.it | ||

| 3b | COX-1 | 1.94 | 38.8 | unina.it |

| COX-2 | 0.05 | unina.it | ||

| 3c | COX-2 | 0.0022 | - | unina.it |

| 4h | COX-2 | 0.07 | - | acs.org |

| 4m | COX-2 | 0.24 | - | acs.org |

| Celecoxib | COX-1 | 12.53 | 30 | unina.it |

| COX-2 | 0.39 | unina.it |

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

The pyrrole scaffold is a cornerstone in the development of new antimicrobial agents due to its presence in various natural and synthetic compounds with potent activity. researchgate.netderpharmachemica.commdpi.com Researchers have synthesized and screened numerous pyrrole derivatives, demonstrating their efficacy against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govfarmaceut.org

In one study, newly synthesized pyrrole derivatives were tested against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans, with some compounds exhibiting potency comparable or superior to the standard drugs Ciprofloxacin and Clotrimazole. researchgate.netscielo.org.mx A separate investigation into pyrrole-based chalcones identified compounds 7 and 9 as highly potent antifungal agents against Candida krusei. mdpi.com Further research has highlighted the potential of pyrrole-fused pyrimidine (B1678525) derivatives as antitubercular agents by targeting the InhA enzyme of Mycobacterium tuberculosis. nih.gov Specifically, compound 4g from this series displayed a very low minimum inhibitory concentration (MIC) of 0.78 µg/mL. nih.gov The versatility of the pyrrole ring allows for the creation of hybrid molecules, such as pyrrole-triazole hybrids, which have also shown promise as antimicrobial agents. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound | Target Organism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 3a-e (general) | E. coli, S. aureus | Zone of Inhibition | Potency ≥ Ciprofloxacin | researchgate.netscielo.org.mx |

| 3a-e (general) | A. niger, C. albicans | Zone of Inhibition | Potency ≥ Clotrimazole | researchgate.netscielo.org.mx |

| Compound 7 | Candida krusei | ATP Bioluminescence | Higher than Ketoconazole | mdpi.com |

| Compound 9 | Candida krusei | ATP Bioluminescence | Higher than Ketoconazole | mdpi.com |

| Compound 4g | M. tuberculosis | MIC | 0.78 µg/mL | nih.gov |

| ULD1 | S. aureus | MIC | 0.5 µg/mL | nih.gov |

| ULD2 | S. aureus | MIC | 0.5 µg/mL | nih.gov |

Anticancer and Antiproliferative Research Pathways

The pyrrole motif is a key structural component in a number of anticancer agents, and extensive research has been dedicated to synthesizing novel derivatives with enhanced and selective cytotoxicity against tumor cells. mdpi.comresearchgate.net These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like protein kinases and cytochrome P450 (CYP) enzymes. researchgate.netnih.gov

A series of alkynylated pyrrole derivatives were designed and evaluated for their anticancer properties. nih.gov Among them, compound 12l was particularly effective against U251 (glioblastoma) and A549 (lung cancer) cell lines, with IC₅₀ values of 2.29 µM and 3.49 µM, respectively. nih.gov Its mechanism of action was found to involve arresting the cell cycle in the G0/G1 phase and inducing apoptosis. nih.gov In another study, pyrrole-based chalcones demonstrated selective anticancer activity. mdpi.com Compound 3 was more selective against the HepG2 (liver cancer) cell line than the conventional drug cisplatin, while compound 1 was more effective against the A549 cell line. mdpi.com Research into new pyrrole derivatives also showed significant effects on LoVo (colon cancer) cells, where compound 4d reduced cell viability to just 19.06% at a concentration of 200 µM. mdpi.com Furthermore, some pyrrole-based chalcones act as inhibitors of CYP1 enzymes, which may play a role in cancer prevention and in overcoming resistance to other anticancer drugs. nih.gov

Table 3: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 12l | U251 (Glioblastoma) | IC₅₀ | 2.29 ± 0.18 µM | nih.gov |

| A549 (Lung) | IC₅₀ | 3.49 ± 0.30 µM | nih.gov | |

| Compound 1 | A549 (Lung) | Cytotoxicity | More effective than cisplatin | mdpi.com |

| Compound 3 | HepG2 (Liver) | Cytotoxicity | More selective than cisplatin | mdpi.com |

| Compound 7 | HepG2 (Liver) | IC₅₀ | 23 µg/mL | mdpi.com |

| 4d | LoVo (Colon) | Cell Viability | 19.06% at 200 µM | mdpi.com |

Other Investigated Biological Activities of Pyrrole-Acetic Acid Scaffolds

Table 4: Antiviral Activity of Selected Pyrrole Derivatives

| Compound | Virus | Target/Assay | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| Compound 12 | HIV-1 | Single-cycle infection | IC₅₀ = 10.8 µM | nih.gov |

| Compound 16 | HIV-1 | HIV-infected cells | EC₅₀ = 2 µM | nih.gov |

| Compound 17 | HIV-1 | HIV-infected cells | EC₅₀ = 20 µM | nih.gov |

| Compound 20 | HIV-1 | RT-associated RNase H | IC₅₀ = 6.1 ± 1.6 µM | nih.gov |

| Various (2, 3, 10, etc.) | SARS-CoV-2 | Replication inhibition | IC₅₀ = 1.5–28 µM | researchgate.net |

Derivatives of pyrrole have been investigated for their ability to counteract oxidative stress by scavenging reactive oxygen species (ROS). nih.gov Oxidative stress is implicated in numerous diseases, making antioxidants a key area of pharmaceutical research. Studies have shown that pyrrole derivatives, particularly those bearing 4-hydroxycoumarin (B602359) or 2-hydroxy-1,4-naphthoquinone (B1674593) substituents, exhibit outstanding defensive capabilities against hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals. nih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test. nih.gov The introduction of a hydrazide-hydrazone group into the side chain of N-pyrrolyl structures has been shown to increase radical scavenging properties. researchgate.net Furthermore, pyrrole-benzimidazole derivatives have also demonstrated antioxidant effects in lipid peroxidation assays. nih.gov

Table 5: Antioxidant Activity of Selected Pyrrole Derivatives

| Compound Class/Derivative | Assay | Finding | Source |

|---|---|---|---|

| Pyrrole-4-hydroxycoumarin conjugate | OH & O₂⁻ scavenging | Outstanding defensive potency | nih.gov |

| Pyrrole-2-hydroxy-1,4-naphthoquinone conjugate | OH & O₂⁻ scavenging | Outstanding defensive potency | nih.gov |

| N-pyrrolyl hydrazide hydrazones | DPPH & ABTS tests | Increased radical scavenging | researchgate.net |

| Pyrrole-2,5-dione analogs (5e, 5g, 5h, 5m) | General antioxidant screening | Outstanding properties | researchgate.net |

| Pyrrole-benzimidazole derivatives | Lipid peroxidation (LPO) assay | Exhibited antioxidant activity | nih.gov |

The anti-inflammatory properties of pyrrole derivatives are often accompanied by analgesic effects. scirp.orgalliedacademies.org The pyrrole ring is a structural feature of established analgesic drugs, and research continues to explore new derivatives for pain management. pensoft.net Experimental studies using animal models, such as the acetic acid-induced writhing test and the hot plate test, are common methods for evaluating analgesic potential. mdpi.comnih.gov

A study of six novel pyrrolic compounds demonstrated analgesic action against chemical pain stimuli in the formalin test. pensoft.net Another investigation of ten pyrrole derivatives found that several compounds provided better pain protection than the reference substance, acetylsalicylic acid, in the writhing test. nih.gov Compound 3c, which contains a salicylic (B10762653) acid moiety, was identified as the most promising due to its high analgesic activity (up to 89.3% protection). nih.gov Similarly, research on novel pyrrolizine derivatives using a thermal pain model (hot plate) found that compounds 12, 13, 16, and 17 had higher analgesic activity than ibuprofen. mdpi.com

Table 6: Analgesic Activity of Selected Pyrrole Derivatives

| Compound | Animal Model | % Protection / Activity | Source |

|---|---|---|---|

| 3c | Acetic acid writhing (mice) | Up to 89.3% | nih.gov |

| 3d | Acetic acid writhing (mice) | Dose-dependent, > Aspirin | nih.gov |

| 3e | Acetic acid writhing (mice) | Dose-dependent, > Aspirin | nih.gov |

| 3h | Acetic acid writhing (mice) | Dose-dependent, > Aspirin | nih.gov |

| 1c | Acetic acid writhing (mice) | ~80% inhibition at 30 mg/kg | unina.it |

| Compound 12 | Hot plate (rats) | 1.03-1.27x higher than Ibuprofen | mdpi.com |

| Compound 13 | Hot plate (rats) | 1.03-1.27x higher than Ibuprofen | mdpi.com |

| Compound 16 | Hot plate (rats) | 1.03-1.27x higher than Ibuprofen | mdpi.com |

| Compound 17 | Hot plate (rats) | 1.03-1.27x higher than Ibuprofen | mdpi.com |

Receptor Binding and Enzyme Inhibition Studies (General)

The biological activities of derivatives of 1,4-Dimethyl-1H-pyrrole-2-acetic acid are primarily understood through in vitro studies that investigate their interactions with specific biological targets, namely enzymes and receptors. These studies are crucial in elucidating the mechanisms of action and therapeutic potential of this class of compounds. Research has generally focused on their ability to inhibit key enzymes involved in inflammation and neurodegenerative diseases, as well as their binding affinity to various receptors.

Enzyme Inhibition Studies

Derivatives of pyrrole-acetic acid have been most notably investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, studies have explored their potential to inhibit other enzymes such as lipoxygenases (LOX), acetylcholinesterase (AChE), and monoamine oxidase (MAO).

Cyclooxygenase (COX) Inhibition:

A significant body of research has focused on the development of pyrrole derivatives as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with fewer gastrointestinal side effects than non-selective NSAIDs. Compounds bearing a pyrrole-acetic acid moiety have shown considerable activity against both COX-1 and COX-2 enzymes. For instance, a study on pyrrole carboxylic acid derivatives revealed that compounds with an acetic acid group at position 1 of the pyrrole ring exhibited potent inhibitory activity against both COX isoforms.

In one study, novel pyrrole-cinnamate hybrids were developed and evaluated as potential dual COX-2 and lipoxygenase (LOX) inhibitors. Several of these compounds demonstrated significant in vitro COX-2 inhibitory activity. For example, a hybrid compound, hybrid 5 , emerged as a highly potent COX-2 inhibitor with an IC50 value of 0.55 µM. mdpi.com Another derivative, pyrrole 4 , also showed strong COX-2 inhibition with an IC50 of 0.65 µM. mdpi.com These findings underscore the potential of the pyrrole scaffold in designing effective anti-inflammatory agents.

Interactive Table: COX-2 and LOX Inhibition by Pyrrole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Hybrid 5 | COX-2 | 0.55 |

| Hybrid 5 | LOX | 30 |

| Hybrid 6 | COX-2 | 7.0 |

| Hybrid 6 | LOX | 27.5 |

| Pyrrole 2 | LOX | 7.5 |

| Pyrrole 4 | COX-2 | 0.65 |

Data sourced from a study on novel pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors. mdpi.com

Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) Inhibition:

In the context of neurodegenerative diseases like Alzheimer's, pyrrole derivatives have been explored as inhibitors of AChE and MAO-B. A series of novel polysubstituted pyrrole derivatives were synthesized and evaluated for their ability to inhibit these enzymes. One of the most potent and selective AChE inhibitors identified was compound 4ad , with an IC50 value of 2.95 µM. nih.gov

Further research into multi-target agents for Alzheimer's disease led to the synthesis of novel pyrrole-based hydrazides. The unsubstituted hydrazide, vh0 , was identified as a notable dual inhibitor of MAO-B and AChE, with IC50 values of 0.665 µM for human MAO-B and 4.145 µM for electric eel AChE. mdpi.com

Interactive Table: AChE and MAO-B Inhibition by Pyrrole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4ad | AChE | 2.95 |

| vh0 | hMAO-B | 0.665 |

| vh0 | eeAChE | 4.145 |

Data sourced from studies on novel pyrrole derivatives as multi-target agents for Alzheimer's disease. nih.govmdpi.com

Receptor Binding Studies

The investigation of receptor binding for this compound derivatives is less extensive compared to enzyme inhibition studies. However, research on related pyrrole structures indicates potential interactions with various receptors, including chemokine receptors and those involved in metabolic regulation.

For example, a class of pyrrolone derivatives has been identified as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2, which are involved in inflammatory responses. One such compound, a pyrrolone derivative, exhibited binding affinities of 56 nM for CCR1 and 81 nM for CCR2.

In the realm of metabolic diseases, peroxisome proliferator-activated receptors (PPARs) are key therapeutic targets. While direct binding studies of this compound derivatives on PPARs are not widely reported, the general structural motif of carboxylic acids is common among PPAR ligands. For instance, nitro-fatty acids are known to activate PPARγ at nanomolar concentrations. researchgate.net

Molecular docking studies have also been employed to predict the binding affinity of pyrrole derivatives to various receptors. In a study of pyrrolo[2,3-b]pyrrole (B13429425) derivatives, in silico analysis suggested potential binding to the Niemann-Pick C1-Like 1 (NPC1L1) receptor, a key protein in cholesterol absorption. nih.gov Another study involving pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives used molecular docking to predict their binding to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suggesting a potential mechanism for their anticancer activity.

While these studies provide valuable insights into the potential receptor interactions of pyrrole-based compounds, further specific binding assays are necessary to confirm the affinity and selectivity of this compound derivatives for these and other receptors.

Structure Activity Relationship Sar Studies of 1,4 Dimethyl 1h Pyrrole 2 Acetic Acid and Its Analogues

Elucidating the Influence of Substituents on Biological Potency

The biological activity of pyrrole (B145914) derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. For analogues of 1,4-Dimethyl-1H-pyrrole-2-acetic acid, which possess anti-inflammatory properties through COX inhibition, specific substitutions have been shown to be critical for potency and selectivity.

Research into a series of N-pyrrolylcarboxylic acids has demonstrated that the substituent at the N-1 position plays a crucial role in determining inhibitory activity against COX enzymes. nih.gov A study on 1,2,3,5-tetra-substituted pyrrole derivatives, which bear resemblance to the core structure of this compound, revealed that compounds with an acetic acid group at the N-1 position exhibited significant activity against both COX-1 and COX-2. nih.gov

The substitution pattern on the pyrrole ring itself is also a key determinant of biological activity. The presence of a methyl group at the C-2 position is a common feature in many active pyrrole-based COX inhibitors. nih.gov Further variations at other positions on the pyrrole ring can fine-tune the inhibitory potency and selectivity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group and the 4,5-diphenyl substituents were found to be important for inhibitory activity against metallo-β-lactamases. nih.gov

The nature of the substituent at the C-5 position also significantly impacts activity. In a series of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates, the type of substitution on the phenyl ring at C-5 led to variations in COX-1 and COX-2 inhibition. nih.gov

Interactive Table: Influence of Substituents on COX Inhibition for Selected Pyrrole Acetic Acid Analogues

| Compound ID | N-1 Substituent | C-5 Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 4g | Acetic Acid | 4-F | 0.09 | 0.05 |

| 4h | Acetic Acid | 4-Cl | 0.07 | 0.04 |

| 4k | Acetic Acid | 4-CH3 | 0.08 | 0.03 |

| 4l | Acetic Acid | 4-OCH3 | 0.10 | 0.06 |

Data derived from a study on substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates, which are structurally related to this compound. nih.gov

Impact of Pyrrole Ring Modification on Therapeutic Potential

Modifications to the core pyrrole ring, such as the creation of fused heterocyclic systems, have been explored to enhance therapeutic potential and modulate activity. The development of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, for example, has led to compounds with dual inhibitory activity against both COX and lipoxygenase (LOX) enzymes. nih.gov

In one study, a series of N-substituted 3,4-pyrroledicarboximides were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds, which feature a fused pyrrole system, demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov The nature of the substituent on the imide nitrogen was found to be a critical factor for potency. For instance, the introduction of a 4-arylpiperazinyl fragment was explored to enhance COX-2 inhibition. nih.gov

Another study on pyrrolo[2,3-b]pyrrole (B13429425) derivatives investigated their potential as antimicrobial and antioxidant agents, highlighting the versatility of the modified pyrrole core in targeting different biological pathways. mdpi.com These findings suggest that strategic modifications of the pyrrole ring can lead to the development of agents with a broader spectrum of activity or improved therapeutic profiles.

Interactive Table: COX Inhibition by Fused Pyrrole Derivatives

| Compound ID | Pyrrole Core | N-Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 3a | Pyrrolo[3,4-c]pyrrole-dione | Phenyl | 55.3 | 62.1 |

| 3g | Pyrrolo[3,4-c]pyrrole-dione | 4-Fluorophenyl | 58.9 | 65.4 |

| 3h | Pyrrolo[3,4-c]pyrrole-dione | 4-Chlorophenyl | 61.2 | 68.7 |

Data represents the percentage of inhibition at a concentration of 10 µM for a series of N-substituted pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones. nih.gov

Identification of Pharmacophore Features for Targeted Activity

Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to bind to a specific biological target. For pyrrole derivatives targeting COX enzymes, several key pharmacophoric features have been identified.

A field-based quantitative structure-activity relationship (FB-QSAR) study on N-pyrrole carboxylic acid derivatives identified essential features for COX-1 and COX-2 inhibition. The model highlighted the importance of an acidic group, which is present in this compound, for enhancing anti-inflammatory effects. nih.gov The 2-methylpyrrole moiety was also identified as a potent pharmacophore for both COX-1 and COX-2 inhibition. nih.gov

The general pharmacophore model for many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrrole derivatives, consists of an acidic center, an aromatic or heteroaromatic ring system, and often a hydrophobic side chain. The acetic acid group of this compound serves as the acidic center, while the dimethyl-substituted pyrrole ring constitutes the aromatic and hydrophobic components.

Ligand-Target Interactions and Binding Site Analysis

Molecular docking studies have provided valuable insights into the specific interactions between pyrrole derivatives and the active sites of their biological targets, such as the COX enzymes. These studies help to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

For pyrrole-based COX inhibitors, the acidic group, typically a carboxylic acid like the one in this compound, is known to form a key salt bridge or hydrogen bond interaction with a conserved arginine residue (Arg120 in COX-1 and Arg106 in COX-2) at the entrance of the active site. mdpi.com

In the case of fused pyrrole systems, such as pyrrolo[3,4-c]pyrrole derivatives, docking simulations have shown that these molecules can adopt a binding mode similar to that of known COX inhibitors like meloxicam. dntb.gov.ua The pyrrole core fits into the active site, and substituents can form additional interactions with surrounding amino acid residues, thereby enhancing inhibitory potency. dntb.gov.ua

Computational Chemistry and in Silico Approaches in 1,4 Dimethyl 1h Pyrrole 2 Acetic Acid Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the interaction between a small molecule ligand and a protein receptor target. This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target.

While specific docking studies on 1,4-Dimethyl-1H-pyrrole-2-acetic acid are not extensively documented in public literature, the application of this technique to structurally related pyrrole (B145914) derivatives is widespread and illustrates the potential research avenues for this compound. For instance, novel series of pyrrole-based Schiff bases have been synthesized and evaluated as potential dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. mdpi.com Molecular docking simulations for these compounds revealed key interactions within the active sites of these enzymes, such as π-π stacking with tyrosine residues, which helped to rationalize their inhibitory activity. mdpi.com

Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potential antimicrobial agents, with molecular docking used to predict their binding interactions with target enzymes. afjbs.com In one study, a derivative showed a strong negative docking score of -7.4 kcal/mol, indicating a favorable binding interaction. afjbs.com Another research effort focused on pyrrole-2-carbohydrazide derivatives as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase, an important target in Mycobacterium tuberculosis. derpharmachemica.com Docking studies were instrumental in understanding the possible binding modes of these compounds within the enzyme's active site. derpharmachemica.com

These examples underscore how molecular docking could be applied to this compound. By docking this compound against a panel of known biological targets, researchers could generate hypotheses about its potential therapeutic applications, which could then be tested experimentally.

Table 1: Example Molecular Docking Data for Pyrrole Derivatives Against Various Receptors

| Compound Type | Target Protein | Example Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrrole-based Schiff base | MAO-B | -8.51 | Tyr398, Tyr435 (hydrophobic interactions) |

| Pyrrole-based Schiff base | AChE | -10.23 | Tyr121, Trp279, Phe330 (π-π stacking) |

| Pyrrolo[2,3-d]pyrimidine urea (B33335) derivative | Antimicrobial Target | -7.4 | Not specified |

| Pyrrolo[3,2-d]pyrimidine derivative | EGFR | Not specified | Met793 (H-bond) |

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for predicting the electronic structure and properties of molecules. hilarispublisher.com These calculations can accurately forecast a range of characteristics, including molecular geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

DFT has been successfully applied to various pyrrole derivatives to validate their structures and understand their spectroscopic properties. For example, a study on pyrrole-2,3-dicarboxylate derivatives used DFT calculations with the B3LYP method and 6-311++G(d,p) basis set to perform structural validation. researchgate.net The calculated vibrational modes showed good agreement with experimental FT-IR spectra, and analysis of the frontier molecular orbitals (HOMO and LUMO) helped to understand charge transfer within the molecule. researchgate.net In another comprehensive study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations were used to optimize the molecular geometry and simulate the FT-IR, NMR, and UV-Vis spectra, providing a thorough characterization of the compound's properties. nih.gov

For this compound, DFT calculations could be employed to:

Determine its most stable three-dimensional conformation.

Predict its FT-IR spectrum, identifying characteristic vibrational bands for the pyrrole ring, methyl groups, and carboxylic acid moiety. This can aid in experimental spectroscopic analysis. mdpi.com

Simulate its 1H and 13C NMR spectra, assigning chemical shifts to each atom. This is invaluable for confirming the structure of a newly synthesized compound. researchgate.net

Investigate its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Pyrrole Derivative (Pyrrole-2-carboxylic acid)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H stretch | 3424 | 3445 |

| C=O stretch (dimer) | 1660 | 1675 |

| C-N stretch | 1390 | 1405 |

This table is based on data for a related compound, pyrrole-2-carboxylic acid, and serves to illustrate the typical agreement between experimental and DFT-calculated spectroscopic data. researchgate.net

Theoretical Studies on Compound Stability and Reactivity

Theoretical calculations are fundamental in assessing the stability and chemical reactivity of a molecule. Methods like DFT can be used to calculate various descriptors that provide insight into a compound's behavior. researchgate.net Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. nih.gov

Bond Dissociation Energy (BDE): Calculating the energy required to break a specific bond can help assess the thermal stability of a molecule and identify its weakest points. researchgate.net

Studies on various pyrrole derivatives have utilized these methods. For instance, a computational study on nitro-derivatives of pyrrole calculated their enthalpy of formation and bond dissociation energies to screen for stable, high-energy-density molecules. researchgate.net Another study computationally explored the relative aromaticity and reactivity of pyrrole compared to furan (B31954) and thiophene, explaining differences in their reaction energies. chemrxiv.org The high degree of electron delocalization from the nitrogen atom makes the pyrrole ring electron-rich and highly reactive towards electrophiles, typically at the C2 or C5 positions. pharmaguideline.comwikipedia.org

Table 3: Calculated Reactivity Descriptors for Pyrrole and Related Heterocycles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.67 | 0.88 | 6.55 |

| Furan | -6.37 | 1.13 | 7.50 |

Data is illustrative and sourced from computational studies on parent heterocycles. The absolute values can vary with the level of theory used, but the trends are informative for relative reactivity.

In Silico Predictions for Biological Relevance

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. researchgate.net Various computational models and web-based tools, such as SwissADME and Discovery Studio, can predict these properties based solely on the chemical structure of a molecule. mdpi.comresearchgate.net

Key properties often evaluated include:

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable.

Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450.

Toxicity: Predictions of potential adverse effects such as mutagenicity, carcinogenicity, and hepatotoxicity.

Numerous studies on pyrrole derivatives have incorporated in silico ADMET predictions. For example, newly synthesized nitropyrrole derivatives were analyzed for their ADME properties, and the results suggested they had the potential to be developed as good oral drug candidates. researchgate.net In another study, pyrrole-based Schiff bases were evaluated using the SwissADME tool, which provided insights into their drug-likeness and medicinal chemistry friendliness. mdpi.com These predictions are vital for filtering out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity issues. afjbs.comresearchgate.net

Applying these in silico tools to this compound would provide a rapid and cost-effective preliminary assessment of its drug-like potential. This analysis would predict its likely oral bioavailability, metabolic stability, and potential safety liabilities, providing crucial information to decide whether to proceed with more resource-intensive experimental studies.

Table 4: Example of In Silico ADMET Predictions for a Pyrrole Derivative

| Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 1-3 | Optimal range for membrane permeability |

| H-bond Donors | < 5 | Adheres to Lipinski's rule |

| H-bond Acceptors | < 10 | Adheres to Lipinski's rule |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Drug-Likeness | ||

| Lipinski's Rule | No violations | Good oral bioavailability predicted |

This table is a representative example of the output from ADMET prediction software for a hypothetical pyrrole derivative and illustrates the type of data used to assess a compound's biological relevance.

Analytical and Characterization Methodologies in 1,4 Dimethyl 1h Pyrrole 2 Acetic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods can reveal the electronic structure, functional groups, and the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily the ¹H (proton) and ¹³C (carbon-13) isotopes. While specific experimental spectra for 1,4-Dimethyl-1H-pyrrole-2-acetic acid are not widely published, the expected chemical shifts (δ) can be predicted based on the known electronic environment of the pyrrole (B145914) ring and the acetic acid moiety.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The N-methyl group (at position 1) would likely appear as a singlet around 3.5-3.7 ppm. The C-methyl group (at position 4) would also be a singlet, shifted slightly upfield to approximately 2.0-2.2 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would present as a singlet in the 3.5-3.8 ppm range. The two protons on the pyrrole ring at positions 3 and 5 are in different electronic environments and would appear as distinct signals, likely doublets due to coupling with each other, in the aromatic region of the spectrum. The proton at C5 is typically downfield from the proton at C3 in similar pyrrole structures.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The spectrum for this compound would be expected to show eight distinct signals. The carboxylic acid carbon (C=O) would be the most downfield signal, typically appearing above 170 ppm. The carbons of the pyrrole ring would resonate in the 110-140 ppm range. The methylene carbon and the two methyl carbons would appear at the upfield end of the spectrum. The presence of substituents on the pyrrole ring influences the precise chemical shifts of the ring carbons. drugbank.com

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | 10-12 (broad s) | >170 |

| C5-H | ~6.5-6.7 | ~120-125 |

| C3-H | ~5.8-6.0 | ~105-110 |

| -CH₂- | ~3.6 | ~30-35 |

| N-CH₃ | ~3.6 | ~35 |

| C4-CH₃ | ~2.1 | ~12-15 |

| C2 (pyrrole) | - | ~125-130 |

| C4 (pyrrole) | - | ~115-120 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, can confirm the molecular structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.

For this compound (C₈H₁₁NO₂), the exact monoisotopic mass is 153.07898 Da. In HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be detected as the protonated molecule [M+H]⁺ with an m/z of 154.08626 or the deprotonated molecule [M-H]⁻ with an m/z of 152.07170. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 176.06820), may also be observed. nih.gov Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid group. A very broad absorption band would be expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. Additional significant peaks would include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and various C-N and C-C stretching and bending vibrations from the pyrrole ring in the 1400-1600 cm⁻¹ region. sielc.comresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Alkyl) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C stretch (Pyrrole Ring) | ~1550-1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Medium |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. The pyrrole ring in this compound acts as a chromophore. It is expected to exhibit absorption bands corresponding to π-π* transitions. For simple pyrroles, these absorptions typically occur in the low UV region, often below 250 nm. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity can be influenced by the substitution pattern on the ring and the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the most relevant method. HPLC is used to separate, identify, and quantify each component in a mixture, making it an essential tool for assessing the purity of a synthesized compound and for isolating it from reaction byproducts.

A typical method for a compound like this would involve reverse-phase (RP) HPLC. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or phosphoric acid) to ensure the carboxylic acid group remains protonated. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. Preparative HPLC, which uses larger columns, can be employed to isolate the pure compound from a crude mixture.

X-ray Crystallography for Solid-State Structural Determination

While no public crystal structure for this compound is currently available, such an analysis would provide invaluable information. It would confirm the planarity of the pyrrole ring and determine the precise geometry of the acetic acid side chain relative to the ring. Furthermore, it would reveal the intermolecular interactions in the solid state. A key feature would be the hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, which typically form centrosymmetric dimers in the crystal lattice. The crystal structure of the related compound zomepirac (B1201015) has been determined, providing insight into how this class of molecules binds to biological targets.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, and other elements) of a sample. In the context of the synthesis and characterization of this compound, this method is crucial for verifying the empirical formula of the compound, thereby confirming its purity and structural integrity.

While detailed experimental findings from multiple research studies on the elemental analysis of this compound are not extensively documented in readily available literature, the theoretical composition can be calculated based on its molecular formula, C₈H₁₁NO₂. These theoretical values serve as a benchmark against which experimentally obtained data would be compared.

The molecular formula of this compound gives a molecular weight of 153.18 g/mol . The theoretical elemental composition is as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 62.73 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15 |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.88 |

| Total | 153.178 | 100.00 |

In a typical research setting, a sample of newly synthesized this compound would be subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured, from which the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The experimentally determined percentages are then compared to the theoretical values. A close agreement between the found and calculated values (typically within ±0.4%) is considered a strong confirmation of the compound's identity and purity.

It is noteworthy that for more complex derivatives containing the this compound core, such as the anti-inflammatory drug Zomepirac [5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid], elemental analysis has been a critical component of its structural confirmation. For instance, the structure of its major metabolite, zomepirac glucuronide, was confirmed in part by elemental analysis.

Emerging Research Directions and Future Perspectives for 1,4 Dimethyl 1h Pyrrole 2 Acetic Acid

Potential Applications Beyond Pharmaceutical Sciences

While the primary focus of pyrrole (B145914) derivatives has been in pharmaceuticals, their unique chemical properties make them valuable in other scientific and industrial fields. The pyrrole core is recognized as a useful scaffold for creating highly functionalized materials. scispace.com

Materials Science: Molecules containing the pyrrole unit are utilized in the development of organic electronic materials. scispace.com The inherent electronic properties of the pyrrole ring system make it a candidate for designing semiconductors and fluorescent materials. nih.gov This opens avenues for incorporating structures like 1,4-Dimethyl-1H-pyrrole-2-acetic acid into advanced polymers and electronic components.

Agriculture: Research has demonstrated the potential of pyrrole derivatives as potent insecticidal agents. nih.gov A study on various synthesized pyrrole compounds revealed significant toxicological effects against the cotton leafworm, Spodoptera littoralis. nih.gov This suggests that the pyrrole-2-acetic acid backbone could be modified to develop new classes of pesticides, addressing the growing issue of resistance to existing chemical insecticides. nih.gov Furthermore, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation in bacteria like Listeria monocytogenes, which has implications for food safety and preventing biofouling on agricultural and food-processing surfaces. nih.gov

Development of Novel Pyrrole-Based Scaffolds for Drug Discovery

The pyrrole-2-acetic acid framework is a critical starting point for the synthesis of new pharmaceutical agents. scispace.com Its structure is present in a wide array of biologically active compounds, making it a key scaffold for drug discovery. scispace.comresearchgate.net

Researchers are actively developing novel pyrrole-based scaffolds to target a range of diseases. The versatility of the pyrrole ring allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the exploration of non-biphenyl scaffolds to replace problematic structural motifs in earlier drugs has led to the discovery of pyrrole-based agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov Similarly, derivatives of pyrrole carboxylic acid are being designed as dual inhibitors of COX-1 and COX-2 enzymes for anti-inflammatory applications. acs.org

The development process often involves a fragment-based molecular hybridization approach, where the core pyrrole structure is combined with other pharmacologically active moieties to create multi-target ligands, such as those designed for Alzheimer's disease that inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com

Interactive Table: Examples of Drug Scaffolds Derived from Pyrrole-2-Acetic Acid Analogs

| Scaffold Base | Target/Application | Research Finding |

| Pyrrole Scaffold | Type 2 Diabetes (FFA1 Agonist) | Led to the identification of a potent and orally bioavailable FFA1 agonist with no risk of hypoglycemia. nih.gov |

| 1,2,3,5-Tetra-substituted Pyrrole | Anti-inflammatory (COX-1/COX-2 Inhibitors) | Compounds with an acetic acid group showed high activity against both COX-1 and COX-2 enzymes. acs.org |

| Pyrrole-Valine Hybrid | Alzheimer's Disease (AChE & MAO-B Inhibitors) | A novel pyrrole-based hydrazide demonstrated significant antioxidant potential and inhibitory activity against key enzymes. mdpi.com |

| Pyrrole-2-Carboxamide | Antibacterial | Derivatives showed potent activity against various bacterial strains, including Mycobacterium tuberculosis. mdpi.com |

Integration of Advanced Synthetic and Computational Methodologies

To overcome these issues, researchers are integrating advanced synthetic and computational strategies:

Advanced Synthetic Methods: New protocols are being developed to streamline the synthesis of these compounds. One such method is a fully heterogeneous, two-step process that starts from pyrroles and β-nitroacrylates, allowing for the synthesis of pyrrole-2-acetic acid derivatives in good yields and short reaction times. scispace.comrsc.org The use of solid-supported reagents in this process minimizes solvent use and simplifies work-up procedures. scispace.com Microwave-assisted synthesis has also emerged as a highly efficient technique, providing excellent yields and significantly reducing reaction times compared to conventional heating. mdpi.com

Computational Methodologies: In silico tools are becoming indispensable in the design and optimization of novel pyrrole compounds. Molecular modeling and docking studies help elucidate the binding interactions between the ligand and its target protein, providing insights that can guide the design of more potent molecules. nih.gov Furthermore, techniques like the field-based quantitative structure–activity relationship (FB-QSAR) approach are used to design novel derivatives with enhanced biological effects by predicting their activity based on their chemical structure. acs.org

Interactive Table: Comparison of Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Description | Advantages | Disadvantages (of Traditional Methods) |

| Traditional Methods (e.g., Radical Aromatic Substitution) | Often involve multi-step processes with harsh reagents. scispace.com | Established procedures. | Large excess of reagents, harsh conditions, moderate yields, poor functionalization. scispace.com |

| Heterogeneous Catalysis | Uses solid-supported reagents and catalysts (e.g., 10% Pd/C) to facilitate the reaction. scispace.com | Mild conditions, short reaction times, high yields, minimized solvent use, easy work-up. scispace.com | Requires specific catalyst development. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. mdpi.com | Highly efficient, excellent yields, significantly reduced reaction times. mdpi.com | Requires specialized equipment. |

Challenges and Opportunities in Pyrrole-2-acetic Acid Research

The field of pyrrole chemistry, while mature, continues to present both challenges and significant opportunities.

Challenges: